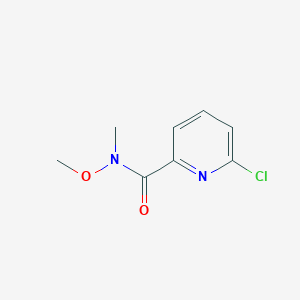












|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1.[CH3:11][NH:12][O:13][CH3:14].Cl.CCN(CC)CC>S(Cl)(Cl)=O.C(Cl)Cl>[CH3:14][O:13][N:12]([CH3:11])[C:8]([C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([Cl:1])[N:7]=1)=[O:10] |f:1.2|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC(=N1)C(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
7.22 g
|
|
Type
|
reactant
|
|
Smiles
|
CNOC.Cl
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
S(=O)(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the solution is stirred at RT for 1.5 h.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3.5 h
|
|
Duration
|
3.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is cooled
|
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling with ice
|
|
Type
|
FILTRATION
|
|
Details
|
the suspension is filtered
|
|
Type
|
WASH
|
|
Details
|
the filtrate is washed with dilute sodium hydroxide solution and saturated sodium chloride solution
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CON(C(=O)C1=NC(=CC=C1)Cl)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.12 g | |
| YIELD: CALCULATEDPERCENTYIELD | 103% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |